molecular formula C50H100O2 B15232605 Hexacosyl tetracosanoate CAS No. 121878-03-3

Hexacosyl tetracosanoate

Cat. No.: B15232605
CAS No.: 121878-03-3
M. Wt: 733.3 g/mol
InChI Key: IMCKMHHQCQXGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacosyl tetracosanoate is a long-chain ester compound with the molecular formula C50H100O2. It is composed of hexacosanol and tetracosanoic acid, forming an ester bond. This compound is known for its unique physicochemical properties, including a high molecular weight and significant flexibility due to its numerous rotatable bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosyl tetracosanoate can be synthesized through esterification reactions. One common method involves the reaction of hexacosanol with tetracosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, this compound can be produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water formed during the esterification. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hexacosyl tetracosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexacosyl tetracosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexacosyl tetracosanoate involves its interaction with cellular membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Hexacosyl tetracosanoate can be compared with other long-chain esters such as:

  • Hexacosyl acetate
  • Octacosyl acetate
  • Docosyl tetracosanoate

Uniqueness

This compound is unique due to its specific combination of hexacosanol and tetracosanoic acid, which imparts distinct physicochemical properties. Its high molecular weight and flexibility make it suitable for specific industrial and research applications .

List of Similar Compounds

  • Hexacosyl acetate
  • Octacosyl acetate
  • Docosyl tetracosanoate
  • Eicosyl ferulate
  • Docosyl caffeate

Properties

CAS No.

121878-03-3

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

hexacosyl tetracosanoate

InChI

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-29-31-33-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-34-32-30-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

IMCKMHHQCQXGSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.